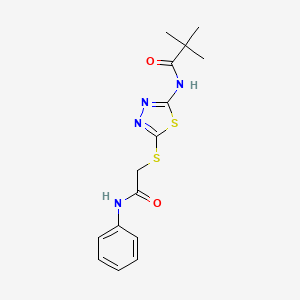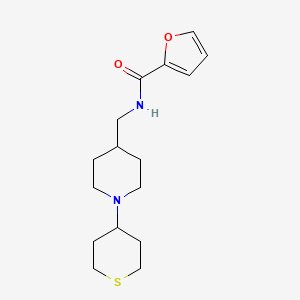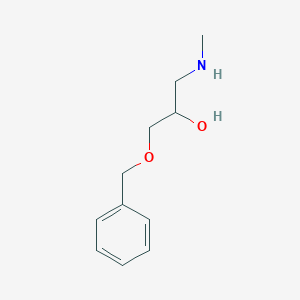
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a phenylamino group, a thiadiazole ring, and a pivalamide group . These functional groups could potentially confer interesting chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenylamino group could be introduced through a reaction with a phenylamine . The thiadiazole ring could be formed through a cyclization reaction . The pivalamide group could be added through a reaction with pivaloyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenylamino group would likely contribute to the compound’s aromaticity, while the thiadiazole ring could add to its heterocyclic nature . The pivalamide group could influence the compound’s polarity and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The phenylamino group could participate in electrophilic aromatic substitution reactions . The thiadiazole ring could undergo reactions at its sulfur or nitrogen atoms . The pivalamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenylamino and pivalamide groups could increase the compound’s solubility in organic solvents . The thiadiazole ring could contribute to the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has demonstrated antibacterial effects against certain pathogens. Researchers have investigated its potential as a novel antimicrobial agent. For instance, it exhibited moderate antibacterial activity against Pseudomonas aeruginosa . Further studies are needed to explore its mechanism of action and optimize its efficacy.
Antioxidant Properties
The compound has shown promising antioxidant activity. In vitro tests using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical revealed its ability to scavenge free radicals. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
Synthetic Intermediates
Due to its unique structure, this compound serves as a valuable synthetic intermediate. Researchers have utilized it to synthesize more complex molecules. For example, it has been employed in the preparation of novel 1,2,3-triazole, 1,2,4-triazole, pyrazole, and triazolopyrimidine derivatives . These derivatives may have diverse applications in medicinal chemistry and materials science.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-15(2,3)12(21)17-13-18-19-14(23-13)22-9-11(20)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSGBDRZCLLPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide](/img/structure/B2448323.png)

![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)
![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)
